2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 2 with a 2-bromophenyl group and at position 6 with a trifluoromethyl (-CF₃) group.
Properties
Molecular Formula |
C14H8BrF3N2 |
|---|---|
Molecular Weight |
341.13 g/mol |
IUPAC Name |
2-(2-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-4-2-1-3-10(11)12-8-20-7-9(14(16,17)18)5-6-13(20)19-12/h1-8H |
InChI Key |
KUOYHVVKOFZFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Synthesis from 2-(2-Bromophenyl)imidazo[1,2-a]pyridine
A notable method involves the use of 2-(2-bromophenyl)imidazo[1,2-a]pyridine as a key intermediate, which can be synthesized via condensation of 2-aminopyridine with 2-bromobenzaldehyde derivatives. The trifluoromethyl group at the 6-position can be introduced either by using trifluoromethylated pyridine precursors or by subsequent functionalization.
In a 2016 study, palladium-catalyzed carbonylation and C–H activation reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridine were reported, enabling the formation of complex fused heterocycles. This highlights the synthetic utility of the 2-(2-bromophenyl)imidazo[1,2-a]pyridine scaffold as a platform for further elaboration.
Iodine-Promoted Cyclization in Aqueous Media
An efficient and green approach uses iodine as a catalyst in water or micellar media to promote the cyclization of 2-aminopyridines with aryl ketones or aldehydes to yield 2-arylimidazo[1,2-a]pyridines. This method can be adapted to substrates bearing bromophenyl and trifluoromethyl substituents.
The general procedure involves mixing the 2-aminopyridine derivative with the appropriate aryl ketone or aldehyde in water, adding iodine catalyst, and stirring under mild conditions. The product is isolated by extraction and purified by chromatography.
One-Pot Synthesis via Aminopyridine, DMF-DMA, and Benzyl Bromide
A one-pot synthesis method for imidazo[1,2-a]pyridines involves reacting aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and benzyl bromide under heating, followed by treatment with sodium hydride. Although this method was demonstrated for phenyl-substituted imidazo[1,2-a]pyridines, it can be adapted for bromophenyl and trifluoromethyl derivatives by changing the starting aminopyridine or benzyl bromide analogs.
Condensation of 2-Aminopyridine with α-Bromocinnamaldehyde Derivatives
The synthesis of 3-formyl-imidazo[1,2-a]pyridines via condensation of 2-aminopyridine with α-bromocinnamaldehyde derivatives in DMF at elevated temperature has been reported. This method can be modified to introduce the bromophenyl substituent at the 2-position and trifluoromethyl groups on the pyridine ring by selecting appropriately substituted aldehydes or aminopyridines.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The palladium-catalyzed method (Method 1) is particularly useful for further derivatization of 2-(2-bromophenyl)imidazo[1,2-a]pyridine, allowing for complex fused ring systems including indenone and chromenone hybrids.
Iodine-promoted cyclizations (Method 2) offer an environmentally friendly alternative with water as solvent, reducing hazardous waste and simplifying purification.
The one-pot method (Method 3) demonstrates high efficiency and yield for related imidazo[1,2-a]pyridine derivatives and can be adapted for the target compound by selecting appropriate brominated and trifluoromethylated precursors.
The α-bromocinnamaldehyde condensation (Method 4) provides access to formylated intermediates that can be further elaborated, and this method is compatible with various substituents on the aldehyde and aminopyridine components.
The trifluoromethyl group introduction is often achieved by using trifluoromethyl-substituted aminopyridines or via late-stage functionalization, though specific protocols for direct trifluoromethylation on the imidazo[1,2-a]pyridine core are less commonly reported and may require specialized reagents or conditions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position of the phenyl ring undergoes substitution with nucleophiles under transition-metal-free or copper-catalyzed conditions:
Mechanistic Insight : The electron-withdrawing trifluoromethyl group at position 6 enhances the electrophilicity of the adjacent bromine, facilitating SNAr with soft nucleophiles like azides or amines .
Palladium-Catalyzed Cross-Coupling
The bromophenyl moiety participates in Suzuki-Miyaura, Heck, and carbonylative couplings:
Key Limitation : Steric hindrance from the trifluoromethyl group reduces yields in bulky boronic acid couplings .
C–H Functionalization
The imidazo[1,2-a]pyridine core undergoes regioselective C–H activation at position 3:
Mechanistic Pathway : Y(OTf)₃ catalyzes iminium ion formation from aldehydes and amines, followed by electrophilic attack at C3 .
Cyclization and Ring Expansion
The bromophenyl group enables annulation reactions:
Notable Feature : The trifluoromethyl group stabilizes intermediates via inductive effects, improving cyclization efficiency .
Acid-Catalyzed Transformations
Brønsted/Lewis acids mediate selective functionalization:
Challenges : The CF₃ group resists common deprotection methods, necessitating harsh conditions that risk core degradation .
Comparative Reactivity of Analogues
The trifluoromethyl group distinctively modulates reactivity compared to other substituents:
| Compound | Bromine Reactivity (Relative Rate) | C3 Functionalization Efficiency |
|---|---|---|
| 2-(2-Bromophenyl)-6-CF₃ derivative | 1.0 (reference) | High (89%) |
| 2-(2-Bromophenyl)-6-Cl derivative | 0.7 | Moderate (72%) |
| 2-(2-Bromophenyl)-6-Me derivative | 0.4 | Low (58%) |
Trend : Electron-withdrawing groups (e.g., CF₃) enhance bromine electrophilicity and C3 activation .
Scientific Research Applications
2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Substituent Effects at Position 6
The trifluoromethyl group at position 6 distinguishes the target compound from analogs with alternative substituents:
- 6-Methyl (C14H11BrN₂) : The methyl group in 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine (MW 287.16) increases hydrophobicity but lacks the electron-withdrawing properties of -CF₃. This may reduce metabolic stability compared to the target compound .
- 6-Chloro (C₁₃H₈BrClN₂): Chlorine in compounds like 6-chloro-3-nitroimidazo[1,2-a]pyridines improves electrophilicity, aiding in antitrypanosomal activity, but may reduce solubility .
- 6-Nitro (C₁₃H₈BrN₃O₂) : Nitro groups enhance reactivity in cross-coupling reactions but often reduce fluorescence and increase toxicity .
Substituent Effects at Position 2
- 2-Phenyl with Electron-Withdrawing Groups : Analogs like 2-(4-trifluoromethylphenyl) (C₁₄H₈F₃N₂) exhibit enhanced lipophilicity and binding affinity to targets such as PI3Kα, a feature relevant to anticancer activity .
- 2-Sulfonylmethyl (C₁₄H₁₀BrN₂O₂S) : Sulfonyl groups in 8-bromo-2-sulfonylmethyl derivatives improve aqueous solubility but may introduce metabolic liabilities .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemDraw.
Biological Activity
2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 1135282-92-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, antimicrobial properties, and possible mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl group and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. Its molecular formula is , with a molecular weight of approximately 265.03 g/mol. The presence of electronegative groups such as bromine and trifluoromethyl is believed to influence its biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been tested against human gastric (SGC-7901), lung (A549), and liver cancer (HepG2) cell lines using the MTT assay. The results indicated that the compound exhibited significant growth inhibition across these cell lines, with IC50 values suggesting potent cytotoxicity:
| Cell Line | IC50 (µg/mL) |
|---|---|
| SGC-7901 | 1.07 |
| A549 | 0.61 |
| HepG2 | 0.51 |
These findings suggest that the compound may serve as a promising lead for developing novel anticancer agents .
Antimicrobial Activity
The antimicrobial properties of imidazo[1,2-a]pyridine derivatives have been well-documented. In one study, a series of related compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria as well as Mycobacterium species. The results indicated that some derivatives exhibited potent antibacterial activity, highlighting the potential for this compound to be used in treating bacterial infections .
The mechanisms underlying the biological activities of this compound are not fully elucidated; however, studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and disrupt cellular membrane integrity in bacterial cells. The increase in reactive oxygen species (ROS) production has also been implicated in its cytotoxic effects .
Case Studies
A notable case study involved the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives, including this compound. The study reported significant enhancements in biological activity when specific substituents were introduced at designated positions on the imidazo ring system. This structure-activity relationship (SAR) analysis provides insights into optimizing the compound's efficacy .
Q & A
Q. What are the common synthetic routes for 2-(2-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine?
The compound can be synthesized via copper-catalyzed three-component coupling (TCC) reactions involving 2-aminopyridines, arylaldehydes, and alkynes under mild conditions . Alternatively, palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with carbon monoxide or selenium powder enable regioselective functionalization through C–H bond activation or selenylation . Key steps include bromination of intermediates (e.g., 2-acetylfuran) and selective cleavage of C(sp²)-Br bonds .
Q. How is the structural integrity of this compound confirmed post-synthesis?
X-ray crystallography and spectroscopic techniques (e.g., / NMR, IR) are standard for structural elucidation. For example, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives were characterized via single-crystal X-ray diffraction to confirm regiochemistry . Purity is validated using HPLC or GC-MS, with ≥95% purity thresholds common in pharmacological studies .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?
Imidazo[1,2-a]pyridines exhibit anxiolytic, anticonvulsant, antiviral, and COX-2 inhibitory activities . Substituents like trifluoromethyl groups enhance metabolic stability and binding affinity. For instance, 2-(4-(methylsulfonyl)phenyl) derivatives showed COX-2 inhibition (IC = 0.07 μM) due to morpholine ring interactions .
Advanced Research Questions
Q. How can regioselectivity challenges in selenylation reactions be addressed?
Copper-catalyzed selenylation of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with selenium powder achieves regioselective C–H bond activation under ligand-free conditions. Mechanistic studies suggest radical intermediates, confirmed via radical trapping experiments (e.g., TEMPO) and EPR spectroscopy . Optimizing reaction temperature (80–100°C) and solvent (DMSO) improves yield (>80%) .
Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?
Systematic structure-activity relationship (SAR) studies are critical. For example, replacing the Mannich base at C-3 of imidazo[1,2-a]pyridine with a phenylamino group altered COX-2 selectivity by 217-fold . Computational docking and molecular dynamics simulations further clarify binding interactions, while in vitro assays (e.g., enzyme inhibition, cytotoxicity) validate hypotheses .
Q. How are intermediates in palladium-catalyzed cascade reactions characterized?
In Pd-catalyzed CO insertion reactions, intermediates like acylpalladium species are trapped using alkoxycarbonylation agents (e.g., MeOH) and analyzed via -labeling or in situ IR spectroscopy . For chromenone-imidazo[1,2-a]pyridine hybrids, isotopic labeling () and kinetic studies distinguish between acetoxylation and deacetylation pathways .
Q. What experimental designs optimize yield in multistep syntheses?
Design of Experiments (DoE) methodologies, such as factorial design, optimize variables like catalyst loading, temperature, and solvent polarity. For example, CuI (10 mol%) in DMF at 110°C maximizes yield (92%) in TCC reactions . Parallel synthesis platforms enable rapid screening of substituent effects on reactivity .
Methodological Considerations
Q. How are radical pathways in copper-catalyzed reactions verified?
Radical scavengers (e.g., BHT, TEMPO) suppress product formation, while EPR spectroscopy detects transient radical species. For selenylation reactions, deuterium kinetic isotope effects (KIE > 1) confirm C–H bond cleavage as the rate-limiting step .
Q. What analytical techniques assess compound stability under biological conditions?
Metabolic stability is evaluated using liver microsome assays (e.g., human/rat CYP450 isoforms), while plasma stability tests (37°C, pH 7.4) monitor degradation over 24 hours. LC-MS/MS quantifies parent compound and metabolites .
Q. How are regiochemical outcomes predicted in heterocyclic annulation?
DFT calculations (e.g., Gibbs free energy of transition states) predict favored pathways. Experimental validation via substituent electronic tuning (e.g., electron-withdrawing groups at C-6) aligns with computational results in Pd-catalyzed CO insertion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
